molecular formula C14H21NO B12800939 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine CAS No. 52373-01-0

1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine

Cat. No.: B12800939
CAS No.: 52373-01-0
M. Wt: 219.32 g/mol
InChI Key: YUSXGZCTJMZLNW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine is a chemical compound that belongs to the class of naphthalenamines This compound is characterized by its tetrahydronaphthalene core structure, which is substituted with a methoxy group and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and isopropylamine.

    Reduction: The carbonyl group of 5-methoxy-1-tetralone is reduced to form the corresponding alcohol.

    Amination: The alcohol is then subjected to amination with isopropylamine under suitable conditions to form the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine involves its interaction with specific molecular targets. These may include:

    Receptors: The compound may bind to certain receptors in the body, modulating their activity.

    Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

    Pathways: The compound may influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydro-5-methoxy-N-propyl-1-naphthalenamine: This compound has a similar structure but with a propyl group instead of an isopropyl group.

    1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-2-naphthalenamine: This compound differs in the position of the amine group on the naphthalene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

52373-01-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21NO/c1-10(2)15-13-8-4-7-12-11(13)6-5-9-14(12)16-3/h5-6,9-10,13,15H,4,7-8H2,1-3H3

InChI Key

YUSXGZCTJMZLNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC2=C1C=CC=C2OC

Origin of Product

United States

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